Mellitic trianhydride

Catalog No.
S1907339
CAS No.
4253-24-1
M.F
C12O9
M. Wt
288.12 g/mol
Availability
In Stock
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Mellitic trianhydride

CAS Number

4253-24-1

Product Name

Mellitic trianhydride

IUPAC Name

4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone

Molecular Formula

C12O9

Molecular Weight

288.12 g/mol

InChI

InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16

InChI Key

NNYHMCFMPHPHOQ-UHFFFAOYSA-N

SMILES

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O

Canonical SMILES

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O

Structure and Aromaticity

  • The structure of mellitic trianhydride features a central benzene ring linked to three carbonyl (C=O) groups. This structure has been investigated using X-ray crystallography []. The study revealed that the molecule exhibits a non-planar geometry, with the benzene ring adopting a "shallow propeller" shape [].

  • Researchers have also explored the aromatic character of mellitic trianhydride. Aromaticity is a chemical property associated with stability and specific electronic properties. The ipsocentric method, a computational technique, was used to analyze the current induced in the molecule by a magnetic field. The results suggested that mellitic trianhydride exhibits a "central benzene-like ring current," indicating aromaticity based on magnetic criteria [].

Potential Applications

  • Mellitic trianhydride's ability to form bonds with other molecules makes it a potential candidate for the development of new materials. Research has explored its use in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength.

  • Additionally, mellitic trianhydride's reactivity has been investigated for applications in organic chemistry. Studies have focused on its reactions with various organic compounds to create new molecules with potential uses in different fields.

Mellitic trianhydride is an aromatic organic compound with the chemical formula C12O9C_{12}O_{9}. It is characterized by a central benzene ring connected to three carbonyl groups, resulting in a unique molecular structure that exhibits non-planar geometry, often described as a "shallow propeller" shape. This compound is classified as an oxocarbon, which means it contains only carbon and oxygen, and is one of the few stable oxocarbons under standard conditions. Mellitic trianhydride is notable for its aromatic character, which contributes to its stability and specific electronic properties. The compound was first synthesized in the early 19th century and has since been studied for its various chemical properties and potential applications in materials science and organic chemistry .

, particularly as an electron-acceptor in organic synthesis. Its reactivity allows it to form bonds with a variety of organic compounds, leading to the synthesis of new materials. Research indicates that mellitic trianhydride can undergo cycloaddition reactions and can react with nucleophiles due to its electron-deficient nature . Additionally, studies have explored its interactions with other molecules to create polymers and covalent organic frameworks, demonstrating its versatility in organic chemistry .

Mellitic trianhydride can be synthesized through various methods, including:

  • Thermal Decomposition: Heating mellitic acid leads to the formation of mellitic trianhydride through dehydration.
  • Chemical Modification: Reacting mellitic acid derivatives or other related compounds under controlled conditions can yield mellitic trianhydride.
  • Covalent Organic Frameworks: Recent studies have focused on synthesizing covalent organic frameworks derived from mellitic trianhydride, expanding its utility in material science .

Mellitic trianhydride has several applications across different fields:

  • Material Science: It is used in the synthesis of high-performance polymers like polyimides, known for their thermal stability and mechanical strength.
  • Organic Chemistry: Its ability to form new chemical bonds makes it valuable for developing novel organic compounds.
  • Covalent Organic Frameworks: Research indicates its potential use in creating porous materials for gas storage and separation technologies .

Studies on the interactions of mellitic trianhydride with other compounds have highlighted its role as an electron acceptor. These interactions are crucial for understanding its reactivity and potential applications in organic synthesis. The compound's ability to form complexes with various nucleophiles enhances its utility in synthetic chemistry . Additionally, investigations into its magnetic properties have provided insights into its aromatic character and stability under different conditions .

Mellitic trianhydride shares similarities with several other compounds, but its unique structure and properties set it apart. Below are some similar compounds:

Compound NameChemical FormulaKey Features
Mellitic AcidC12H10O9Precursor to mellitic trianhydride; contains hydrogen
Phthalic AnhydrideC8H4O3Used in the production of plasticizers; less complex
Succinic AnhydrideC4H4O3Simpler structure; used in polymer synthesis
Maleic AnhydrideC4H2O3Known for reactivity; used in unsaturated polyester resins

Mellitic trianhydride's distinct aromatic structure and stability under standard conditions make it particularly valuable for advanced material applications compared to these similar compounds .

Other CAS

4253-24-1

Wikipedia

Mellitic anhydride

Dates

Modify: 2023-08-16

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